molecular formula C10H12 B1330402 2,4-Dimethylstyrene CAS No. 2234-20-0

2,4-Dimethylstyrene

Cat. No.: B1330402
CAS No.: 2234-20-0
M. Wt: 132.2 g/mol
InChI Key: OEVVKKAVYQFQNV-UHFFFAOYSA-N
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Description

It is a derivative of styrene, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethylene in the presence of a catalyst, followed by dehydrogenation to form the desired product . The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation and dehydrogenation processes.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where toluene and ethylene are reacted in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, often involving multiple stages of purification to remove any by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylstyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylstyrene involves its interaction with various molecular targets and pathways. As a monomer, it can undergo polymerization to form polystyrene derivatives. The presence of methyl groups influences its reactivity and the properties of the resulting polymers. In biological systems, its derivatives may interact with enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylstyrene is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and the properties of its polymers. This makes it valuable for applications requiring specific material characteristics .

Properties

IUPAC Name

1-ethenyl-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVVKKAVYQFQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25990-16-3
Record name Benzene, 1-ethenyl-2,4-dimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25990-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00176875
Record name 2,4-Dimethylstyrene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2234-20-0
Record name 2,4-Dimethylstyrene
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URL https://commonchemistry.cas.org/detail?cas_rn=2234-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dimethylstyrene
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Record name 2,4-DIMETHYLSTYRENE
Source DTP/NCI
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Record name 2,4-Dimethylstyrene
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Record name 4-vinyl-m-xylene
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Record name 2,4-DIMETHYLSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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